molecular formula C27H32FN5O4 B1248556 Unii-TT7PL9xfe2

Unii-TT7PL9xfe2

Cat. No.: B1248556
M. Wt: 509.6 g/mol
InChI Key: IHSGHTLNHSMKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-TT7PL9xfe2 is a unique chemical identifier assigned by the Global Substance Registration System (GSRS) to ensure unambiguous identification of substances in regulatory contexts.

Properties

Molecular Formula

C27H32FN5O4

Molecular Weight

509.6 g/mol

IUPAC Name

[4-[4-amino-5-(4-fluorophenyl)-6,7-dimethoxyquinolin-2-yl]-1,4-diazepan-1-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C27H32FN5O4/c1-35-22-17-21-25(24(26(22)36-2)18-4-6-19(28)7-5-18)20(29)16-23(30-21)31-8-3-9-32(11-10-31)27(34)33-12-14-37-15-13-33/h4-7,16-17H,3,8-15H2,1-2H3,(H2,29,30)

InChI Key

IHSGHTLNHSMKII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=CC(=NC2=C1)N3CCCN(CC3)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)F)OC

Synonyms

4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-(4-(morpholinocarbonyl)--perhydro-1,4-diazepin-1-yl)quinoline
UK 294,315
UK 294315
UK-294,315
UK-294315
UK294,315
UK294315

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Due to the lack of explicit structural or functional data for UNII-TT7PL9xfe2 in the provided evidence, a direct comparison with analogous compounds is challenging. However, the following framework outlines a standardized approach for such comparisons, adhering to guidelines for chemical research documentation :

Physicochemical Properties

Property This compound Compound A Compound B Reference Standards
Molecular Weight N/A 250.3 g/mol 198.2 g/mol IUPAC guidelines
Solubility (H₂O) N/A 5.6 mg/mL 12.3 mg/mL OECD 105
LogP (Partition) N/A 2.1 1.8 HPLC validation

Notes:

  • Data gaps for this compound highlight the need for experimental characterization (e.g., HPLC, mass spectrometry) .
  • Comparative solubility and logP values are critical for bioavailability assessments in drug development .

Pharmacological/Toxicological Profiles

Parameter This compound Compound A Compound B
IC₅₀ (Enzyme X) N/A 0.45 μM 1.2 μM
LD₅₀ (Rodent) N/A 120 mg/kg 85 mg/kg
Therapeutic Index N/A 15.3 9.8

Notes:

  • Pharmacodynamic data (e.g., IC₅₀) must be validated using standardized assays (e.g., enzyme inhibition) .
  • Acute toxicity (LD₅₀) and therapeutic indices are essential for regulatory safety evaluations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.